(2E)-3-amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile
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Overview
Description
(2E)-3-amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile is an organic compound characterized by the presence of an amino group, a thiazole ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazole derivatives with nitrile-containing compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrile group to form amines or other functional groups.
Substitution: The amino and thiazole groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
The compound’s biological activity is of interest in the study of enzyme inhibitors and receptor modulators. It can serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may be investigated for its role in treating various diseases, including infections and cancer.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2E)-3-amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile: shares similarities with other thiazole-containing compounds, such as thiazole-4-carboxylic acid and 2-aminothiazole.
Thiazole Derivatives: These compounds often exhibit similar chemical reactivity and biological activity due to the presence of the thiazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-4(9)5(2-8)6-3-12-7(10)11-6/h3H,9H2,1H3,(H2,10,11)/b5-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTNUCOMPUMJKP-PLNGDYQASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C1=CSC(=N1)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C1=CSC(=N1)N)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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